molecular formula C16H21IN2O4 B8685598 Tert-butyl 4-(2-hydroxy-5-iodobenzoyl)piperazine-1-carboxylate

Tert-butyl 4-(2-hydroxy-5-iodobenzoyl)piperazine-1-carboxylate

Cat. No. B8685598
M. Wt: 432.25 g/mol
InChI Key: ARGZBEVQUNZXFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07825120B2

Procedure details

Performed identical to tert-butyl 4-(4-chloro-3-cyanobenzoyl)piperazine-1-carboxylate in Example 1 except 2-hydroxy-5-iodobenzoic acid was used in place of 3-cyano-4-chlorobenzoic acid.
Name
tert-butyl 4-(4-chloro-3-cyanobenzoyl)piperazine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC1C=CC(C([N:8]2[CH2:13][CH2:12][N:11]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:10][CH2:9]2)=O)=CC=1C#N.[OH:25][C:26]1[CH:34]=[CH:33][C:32]([I:35])=[CH:31][C:27]=1[C:28]([OH:30])=O>>[OH:25][C:26]1[CH:34]=[CH:33][C:32]([I:35])=[CH:31][C:27]=1[C:28]([N:8]1[CH2:9][CH2:10][N:11]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:12][CH2:13]1)=[O:30]

Inputs

Step One
Name
tert-butyl 4-(4-chloro-3-cyanobenzoyl)piperazine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C(=O)N2CCN(CC2)C(=O)OC(C)(C)C)C=C1)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C(=O)O)C=C(C=C1)I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OC1=C(C(=O)N2CCN(CC2)C(=O)OC(C)(C)C)C=C(C=C1)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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